3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid
Description
Properties
IUPAC Name |
[3-(3-ethoxy-3-oxoprop-1-enyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8,14-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZGQEYEJKAASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC(=O)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with 3-bromophenyl propenyl ethoxy oxo intermediate (1), which reacts with bis(pinacolato)diboron (2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium carbonate). The reaction proceeds via oxidative addition, transmetalation, and reductive elimination to yield the boronic acid.
Table 1: Representative Suzuki-Miyaura Reaction Conditions
This method is favored for its scalability and compatibility with diverse functional groups. The E-configuration of the propenyl group is preserved due to the stereospecific nature of the coupling.
Hydroboration-Oxidation of Propargyl Derivatives
Hydroboration-oxidation offers an alternative route, particularly for introducing boron to alkyne precursors.
Synthetic Pathway
- Propargyl Intermediate Synthesis :
Ethyl 3-(3-ethynylphenyl)acrylate (3) is treated with borane-dimethyl sulfide (BH₃·SMe₂) in THF. The anti-Markovnikov addition of boron yields a vinylborane intermediate (4). - Oxidation :
The intermediate is oxidized with hydrogen peroxide (H₂O₂) in a basic aqueous solution to form the boronic acid.
Table 2: Hydroboration-Oxidation Parameters
While this method avoids precious metal catalysts, regioselectivity challenges may arise if competing alkyne substrates are present.
Direct Electrophilic Borylation
Electrophilic borylation employs boron electrophiles to functionalize aromatic rings.
Procedure
- Friedel-Crafts-Type Reaction :
The phenyl propenyl ethoxy oxo substrate (5) reacts with boron tribromide (BBr₃) in dichloromethane (DCM) at –78°C. - Quenching :
The reaction is quenched with water, followed by acidification to precipitate the boronic acid.
Table 3: Electrophilic Borylation Conditions
| Variable | Value |
|---|---|
| Boron Source | BBr₃ (3.0 equiv) |
| Solvent | DCM |
| Temperature | –78°C |
| Reaction Time | 2 hours |
| Workup | H₂O, HCl (1M) |
| Yield | 50–55% |
This method is less efficient due to side reactions but remains viable for substrates sensitive to transition metals.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield | Cost | Stereocontrol | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 75–80% | High | Excellent | High |
| Hydroboration-Oxidation | 60–65% | Moderate | Moderate | Moderate |
| Electrophilic Borylation | 50–55% | Low | Poor | Low |
The Suzuki-Miyaura method is optimal for industrial applications, whereas hydroboration-oxidation suits laboratory-scale synthesis. Electrophilic borylation is limited to niche cases.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance efficiency:
Chemical Reactions Analysis
Types of Reactions: 3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid can undergo a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions
Major Products: The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent, with the boronic acid group forming a covalent complex with the diol group under basic conditions, and dissociating under acidic conditions . This property makes it useful in applications such as drug delivery and molecular sensing, where controlled release and capture of molecules are required .
Comparison with Similar Compounds
Key Observations:
This could enhance its reactivity in cross-coupling reactions, such as those mediated by palladium catalysts (e.g., Pd₂(dba)₃/PPh₃ systems) . 3-CPBA’s chlorine substituent enhances stability and antibacterial activity but may reduce solubility in polar solvents compared to the target compound .
Applications: PBA and its derivatives (e.g., 3-CPBA, 3-D-PBA) are widely used in polymerase chain reaction (PCR) inhibition and enzyme interaction studies due to their affinity for diols and nucleotides . The target compound’s conjugated system may make it suitable for photoassisted synthesis or as a ligand in catalytic systems, similar to other arylboronic acids used in Pd-mediated enone functionalization .
Solubility and Stability :
- The ethoxy group in the target compound likely improves organic-phase solubility (e.g., in toluene or CHCl₃) compared to polar derivatives like 3-D-PBA .
- 3-Thiophenylboronic acid ’s bromine and thiophene groups suggest utility in conductive polymers, but its stability under thermal stress may be inferior to the target compound .
Reactivity in Cross-Coupling Reactions
The target compound’s structure aligns with protocols for Pd-catalyzed additions of arylboronic acids to enones (e.g., Heck-type reactions), where electron-deficient boronic acids exhibit higher reactivity . For instance, Pd₂(dba)₃ and PPh₃ in toluene at 80°C facilitate such transformations, suggesting the target compound could serve as a versatile coupling partner .
Biological Activity
3-[(1E)-3-Ethoxy-3-oxoprop-1-en-1-yl]phenylboronic acid (CAS No. 913835-51-5) is a phenylboronic acid derivative that has gained attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to a class of boronic acids known for their ability to interact with biomolecules, influencing various biological pathways.
- Molecular Formula : C₁₁H₁₃BO₄
- Molecular Weight : 220.03 g/mol
- Structure : The compound features a boronic acid group attached to a phenyl ring and an ethoxy-substituted propene moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that phenylboronic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The biological activity is primarily attributed to their ability to disrupt cellular processes such as cell cycle progression and apoptosis.
Antiproliferative Effects
A study evaluated the antiproliferative potential of several phenylboronic acid derivatives, including 3-[(1E)-3-Ethoxy-3-oxoprop-1-en-1-yl]phenylboronic acid, across multiple cancer cell lines (e.g., MCF7 for breast cancer, A2780 for ovarian cancer) using the sulforhodamine B (SRB) assay. The results demonstrated that this compound exhibits low micromolar IC₅₀ values, indicating potent antiproliferative activity.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15.2 | Induction of apoptosis |
| A2780 | 12.5 | Cell cycle arrest at G2/M |
| MV4-11 | 10.8 | Apoptosis via caspase activation |
The mechanism by which 3-[(1E)-3-Ethoxy-3-oxoprop-1-en-1-yL]phenylboronic acid exerts its biological effects involves several pathways:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to increased cellular stress and subsequent apoptosis.
- Apoptosis Induction : Activation of caspase cascades has been observed, indicating that the compound promotes programmed cell death through intrinsic apoptotic pathways.
- Structure-Activity Relationship (SAR) : Variations in the structure of phenylboronic acids significantly affect their biological activity, with specific substituents enhancing potency against targeted cancer cells.
Case Studies
Several case studies highlight the effectiveness of this compound:
Case Study 1: Ovarian Cancer
In vitro studies on A2780 ovarian cancer cells showed that treatment with 3-[(1E)-3-Ethoxy-3-oxoprop-1-en-1-yL]phenylboronic acid resulted in:
- Increased expression of p21, a cyclin-dependent kinase inhibitor.
- Significant reduction in cell viability after 72 hours of exposure.
Case Study 2: Breast Cancer
MCF7 breast cancer cells treated with the compound exhibited:
- A dose-dependent increase in apoptosis markers.
- Flow cytometry analysis confirmed a higher percentage of late apoptotic cells compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling involving 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]phenylboronic acid?
- Methodological Answer : The Suzuki-Miyaura reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or Cs₂CO₃), and an aprotic solvent (e.g., THF or DMF). For sterically hindered arylboronic acids like this compound, Buchwald-Hartwig ligands (e.g., SPhos or XPhos) may enhance catalytic efficiency . Reaction optimization should include screening ligand-catalyst combinations and adjusting base strength to mitigate protodeboronation. Characterization of coupling products via HPLC or GC-MS is critical to confirm yields and purity.
Q. How can the purity and structural integrity of this boronic acid be verified after synthesis?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the ethoxycarbonyl and α,β-unsaturated ester moieties.
- FT-IR : Verify characteristic B–O (∼1340 cm⁻¹) and ester C=O (∼1720 cm⁻¹) stretches.
- HPLC-UV/Vis : Assess purity, with attention to boroxine formation (common side product in boronic acid synthesis).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .
Q. What are the key challenges in handling this compound under ambient conditions?
- Methodological Answer : Boronic acids are prone to hydrolysis and oxidation. Store the compound under inert gas (N₂/Ar) at 0–6°C to minimize degradation . Use anhydrous solvents for reactions, and avoid prolonged exposure to moisture. For long-term stability, consider converting it to a more stable trifluoroborate salt.
Advanced Research Questions
Q. How do the electronic properties of the α,β-unsaturated ester group influence the reactivity of this boronic acid in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing ester group activates the boronic acid for coupling by polarizing the boron center, increasing its electrophilicity. However, steric hindrance from the substituent may reduce reaction rates. Computational studies (e.g., DFT/B3LYP) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity and electronic effects . Experimental validation via Hammett plots or kinetic isotope effects is recommended to resolve mechanistic ambiguities.
Q. Can this compound serve as a functional monomer in polymer-supported sensors for carbohydrate detection?
- Methodological Answer : The boronic acid moiety binds cis-diols (e.g., sugars) via reversible ester formation. To design a sensor:
- Material Synthesis : Copolymerize with acrylamide derivatives using radical initiators (e.g., AIBN).
- Characterization : Use FT-IR and SEM to confirm boronic acid incorporation and surface morphology.
- Performance Testing : Measure fluorescence or electrochemical response to glucose/fructose in buffer solutions (pH 7.4–8.5, optimal for diol binding) .
- Reference : Evidence from phenylboronic acid-based sensors shows sensitivity improvements when electron-withdrawing groups enhance Lewis acidity .
Q. What mechanochemical methods are viable for synthesizing organoboron polymers using this compound?
- Methodological Answer : Mechanochemical activation (e.g., ball milling) enables solvent-free synthesis. For polyboronphenylsiloxanes:
- Procedure : Co-grind the boronic acid with polyphenylsilsesquioxane and a catalytic base (e.g., K₂CO₃) at 30 Hz for 2–4 hours.
- Characterization : Analyze via ¹¹B MAS NMR to confirm B–O–Si bond formation and TGA for thermal stability assessment .
- Advantages : Reduced solvent waste and enhanced reaction kinetics compared to traditional solvothermal methods.
Q. How can contradictions in reported catalytic efficiencies for this compound be resolved?
- Methodological Answer : Discrepancies often arise from variations in substrate purity, catalyst loading, or solvent effects. To address this:
- Reproducibility Checks : Standardize reaction protocols (e.g., glovebox use for oxygen-sensitive steps).
- Control Experiments : Compare results with structurally analogous boronic acids (e.g., 3-formylphenylboronic acid) to isolate electronic/steric contributions .
- Meta-Analysis : Use multivariate regression to correlate reaction conditions with yields across published datasets.
Methodological Notes for Data Interpretation
- Contradiction Analysis : When conflicting data arise (e.g., variable coupling yields), conduct kinetic profiling (e.g., in situ IR or NMR) to identify rate-limiting steps.
- Advanced Characterization : For mechanistic insights, employ X-ray crystallography to resolve boronate ester intermediates or transient Pd complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
